molecular formula C6H9N3O2 B6610967 methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate CAS No. 2111348-16-2

methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate

Cat. No.: B6610967
CAS No.: 2111348-16-2
M. Wt: 155.15 g/mol
InChI Key: DWFKRDWMBJFRRD-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide, followed by oxidation and esterification .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity, often using catalysts and controlled temperatures to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic conditions.

    Reduction: Sodium borohydride, in an alcoholic solvent.

    Substitution: Various nucleophiles, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their biological activity.

Scientific Research Applications

Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with various molecular targets. The triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-4H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern, which can enhance its biological activity compared to other triazole derivatives. The presence of the ethyl group at the 4-position of the triazole ring can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-ethyl-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-9-4-7-8-5(9)6(10)11-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFKRDWMBJFRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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